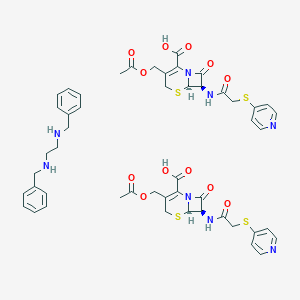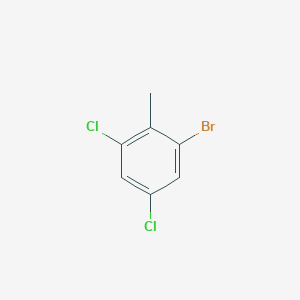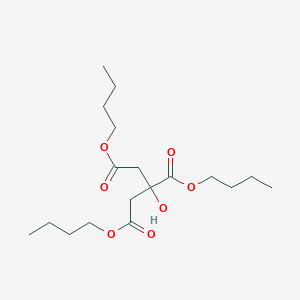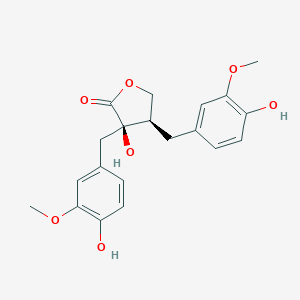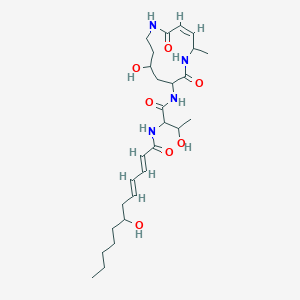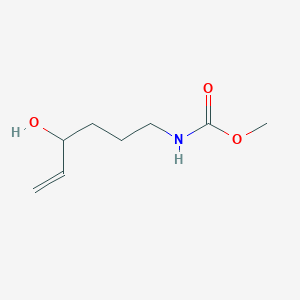
Methyl (4-hydroxyhex-5-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-hydroxyhex-5-enyl)carbamate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a hydroxyhexenyl chain. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
準備方法
The synthesis of methyl N-(4-hydroxyhex-5-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable alcohol with a carbamoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
化学反応の分析
Methyl N-(4-hydroxyhex-5-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl N-(4-hydroxyhex-5-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Carbamate derivatives are explored for their potential use in drug design and medicinal chemistry due to their stability and ability to modulate biological properties.
Industry: It is used in the production of polymers and resins, as well as in the manufacture of pharmaceuticals and insecticides.
作用機序
The mechanism of action of methyl N-(4-hydroxyhex-5-enyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding through the carboxyl group and the backbone NH, which allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to conformational changes in the target molecules, affecting their biological activity.
類似化合物との比較
Methyl N-(4-hydroxyhex-5-enyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While methyl carbamate is the simplest ester of carbamic acid and is used primarily in the textile and polymer industries , ethyl carbamate is known for its use in the manufacture of pharmaceuticals and as a preservative in wines
Conclusion
Methyl N-(4-hydroxyhex-5-enyl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open up new avenues for research in medicine and industry.
特性
CAS番号 |
116699-71-9 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
InChIキー |
QYEGEANMGTYDLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCC(C=C)O |
正規SMILES |
COC(=O)NCCCC(C=C)O |
同義語 |
Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




